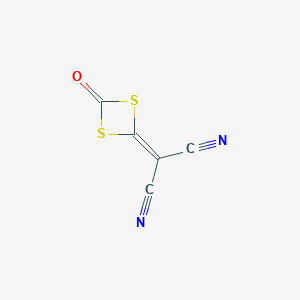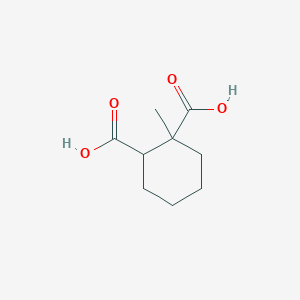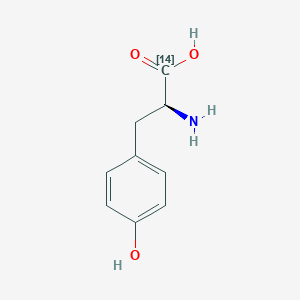
Methyl 2-hydroxydocosanoate
Overview
Description
Synthesis Analysis
Synthetic approaches to compounds structurally related to methyl 2-hydroxydocosanoate often involve methods tailored to preserve the hydroxy functional group while introducing the ester moiety. For instance, the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a compound with a hydroxyimino group, involves nitrosation oximation of substituted malonic esters, highlighting a method that could potentially be adapted for synthesizing methyl 2-hydroxydocosanoate (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-hydroxydocosanoate can be elucidated using techniques like NMR, FT-IR, MS, and X-ray crystallography. These methods confirm the molecular framework and functional groups' placement, ensuring the synthesized compound matches the theoretical structure. For example, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed using these spectrophotometric techniques, demonstrating the importance of molecular structure analysis in organic synthesis (Barakat et al., 2015).
Scientific Research Applications
Synthesis and Configuration Analysis : Methyl 13-D- and 13-L-hydroxydocosanoates were synthesized and compared with natural products to determine their configurations. This study contributes to the understanding of the structural aspects of hydroxydocosanoic acids in nature (Tulloch, 1968).
Herbicidal Effects : Research on Methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate (a related compound) has demonstrated its selective herbicidal properties for wild oat control in wheat, highlighting its potential in agricultural applications (Shimabukuro et al., 1978).
Lipid Peroxidation and Biochemistry : 4-Hydroxy-2-nonenal, a product of phospholipid peroxidation, is a significant research area due to its reactivity and cytotoxicity. This has implications for understanding oxidative stress and its related pathologies (Spickett, 2013).
Photochemical Reactions : Studies on photo-induced oxidative degradation, such as the degradation of methylene blue by 2-anthraquinone sulfonate, are relevant in understanding the photochemical properties and potential environmental applications of related compounds (Liu & Sun, 2011).
RNA Modification Mapping : Nm-seq, a method for mapping 2′-O-methylation in human mRNA, is crucial for understanding post-transcriptional modifications in RNA and their implications in gene regulation (Dai et al., 2017).
Mycolic Acid Synthesis Inhibition : The synthesis of compounds like Methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, which inhibit mycolic acid synthesis, is vital in the study of pathogenic mycobacteria and potential treatments (Besra et al., 1993).
Cancer Therapy and Drug Design : Novel nanosize drug candidates for cancer therapy, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3), are being developed, highlighting the potential of methyl esters in oncological treatments (Budama-Kilinc et al., 2020).
Ionic Liquids and Thermodynamics : The study of protic ionic liquids like N-methyl-2-hydroxy-ethylammonium based compounds has implications in understanding their properties and applications in various fields (Santos et al., 2017).
CO2 Solubility and Environmental Applications : Research on the solubility of CO2 in protic ionic liquids, such as N-methyl-2-hydroxyethylammonium formate and acetate, is important for environmental applications like CO2 capture (Mattedi et al., 2011).
properties
IUPAC Name |
methyl 2-hydroxydocosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHQOLYDNMSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340635 | |
| Record name | Methyl 2-hydroxydocosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxydocosanoate | |
CAS RN |
13980-17-1 | |
| Record name | Methyl 2-hydroxydocosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



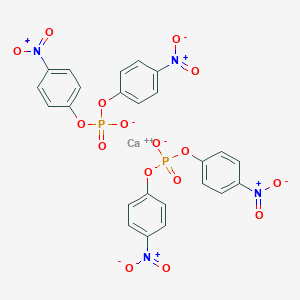
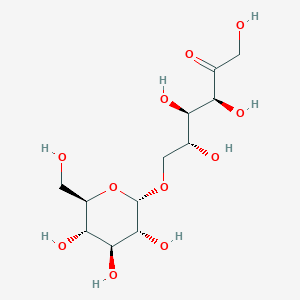

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)





